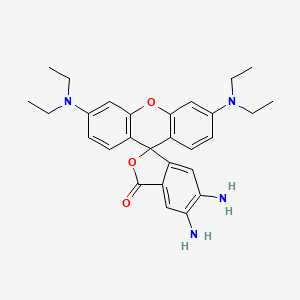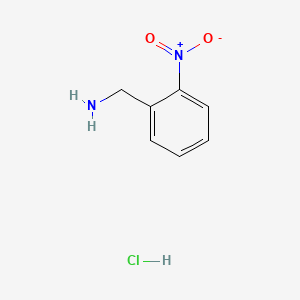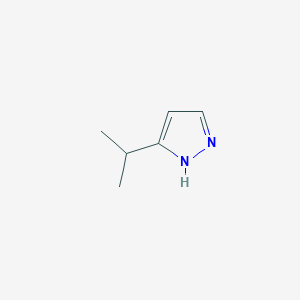
5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin
Overview
Description
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, also known as 5,6-Diamino-N,N,N’,N’-tetraethylrhodamine, is a fluorescent indicator specifically designed to detect the presence of nitric oxide (NO) in biological systems . It is a highly sensitive NO probe, displaying higher photostability than its counterpart, DAF .
Molecular Structure Analysis
The molecular structure of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is complex, with a molecular weight of 472.6 g/mol . The IUPAC name for this compound is 5,6-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one .Chemical Reactions Analysis
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin reacts with NO to form a triazolofluorescein derivative. This reaction results in a significant enhancement of the molecule’s fluorescence intensity, allowing researchers to visualize and quantify NO production in real-time within living cells and tissues .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin include a molecular weight of 472.6 g/mol, a XLogP3-AA of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 .Scientific Research Applications
Biochemical Studies
The biochemical properties of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin and its derivatives have been a subject of interest. Studies have shown that derivatives like 3,6-Diaminofluoran, a metabolite of Rhodamine B, exhibit less toxicity compared to Rhodamine B in rats. These findings are crucial for understanding the metabolic and toxicologic behaviors of these compounds in biological systems (Webb et al., 1961).
Metabolism Studies
Research on Rhodamine B, a related compound to this compound, reveals its extensive absorption from the gastrointestinal tract and its metabolism in animals through de-ethylation. Such studies are significant for understanding the biological processing and potential applications of these compounds (Webb & Hansen, 1961).
Bioimaging Applications
Diaminofluoresceins and derivatives based on the rhodamine chromophore, like this compound, have been developed for bioimaging. These compounds are utilized in detecting and imaging nitric oxide (NO) in biological contexts, offering crucial insights into cellular processes (Kojima et al., 2001).
Analytical Chemistry
Rhodamine-based compounds have been developed as chemodosimeters, exhibiting high selectivity and sensitivity for certain ions like Hg2+. These compounds' ability to undergo changes in fluorescence and color in response to specific ions can be applied in various analytical and detection methods (Wu et al., 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives and analogues of this compound have been explored extensively. This includes studying their optical properties, which are crucial for applications in materials science and photophysics (Uddin & Marnett, 2008).
Mechanism of Action
Target of Action
The primary target of DAR-2 is Nitric Oxide (NO) . Nitric Oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.
Mode of Action
DAR-2 acts as a fluorescent indicator for Nitric Oxide (NO) . It interacts with NO and undergoes a conformational change that results in fluorescence. This fluorescence can be detected and measured, providing a quantitative indication of NO presence .
Result of Action
The primary result of DAR-2 action is the generation of a fluorescent signal in the presence of NO . This allows for the detection and quantification of NO in biological systems, aiding in the study of NO-related physiological and pathological processes.
Future Directions
properties
IUPAC Name |
5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMMWFTVBPRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583373 | |
| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261351-45-5 | |
| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAR-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What type of receptor is DAR-2 known to interact with?
A1: DAR-2 is a G protein-coupled receptor (GPCR) primarily found in insects like Drosophila melanogaster (fruit flies) and Bombyx mori (silkworms). [, ]
Q2: What are the natural ligands for DAR-2?
A2: DAR-2 binds to a family of insect neuropeptides called A-type allatostatins, specifically drostatins-A1 to -A4 in Drosophila melanogaster. []
Q3: What happens when allatostatins bind to DAR-2?
A3: Binding of allatostatins to DAR-2 triggers a second messenger cascade within the cell, ultimately leading to inhibitory effects. [] This cascade is measured in laboratory settings using bioluminescence assays. [, ]
Q4: Does DAR-2 exhibit ligand redundancy?
A4: Yes, both DAR-2 and a related receptor, DAR-1, can be activated by multiple allatostatins, indicating ligand redundancy. This suggests that these receptors may have overlapping functions. []
Q5: Where is DAR-2 primarily expressed in insects?
A5: DAR-2 is mainly expressed in the insect gut, with lower levels detected in the brain. This suggests a role in regulating gut motility. [, ] Northern blot analysis has confirmed the predominant expression of the DAR-2 gene in the gut of Drosophila larvae. []
Q6: How does DAR-2 signaling differ from DAR-1 signaling?
A6: Studies using pertussis toxin, which disrupts certain G protein signaling pathways, suggest that DAR-1 and DAR-2 may interact with different downstream effector systems. This implies distinct biological functions for each receptor. []
Q7: What is the molecular formula and weight of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine?
A7: While not explicitly provided in the provided research papers, the molecular formula for 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine is C32H40N4O3, and its molecular weight is 528.68 g/mol. This information can be derived from its chemical structure.
Q8: What is known about the material compatibility and stability of DAR-2?
A8: The provided research primarily focuses on the biological activity and function of DAR-2. Therefore, detailed information on its material compatibility and stability under various conditions is not available from these papers.
Q9: What techniques are used to study DAR-2 function?
A9: Researchers employ various techniques to investigate DAR-2, including:
- Molecular Cloning: Cloning of the DAR-2 gene has been crucial in understanding its sequence, structure, and evolutionary relationship to other receptors. [, ]
- Heterologous Expression: Expressing DAR-2 in cell lines like CHO cells allows for studying its signaling properties and responses to different ligands in a controlled environment. [, ]
- Bioluminescence Assays: These assays measure second messenger activation downstream of DAR-2 activation by allatostatins. [, ]
- Northern Blotting: This technique helps determine the tissue distribution of DAR-2 mRNA, revealing its primary location in the gut. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















